molecular formula C30H39N6O15P3 B13653712 bbATP triethylammonium salt

bbATP triethylammonium salt

Cat. No.: B13653712
M. Wt: 816.6 g/mol
InChI Key: HVOVBTNCGADRTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of benzoyl chloride and a base such as triethylamine to facilitate the benzoylation process .

Industrial Production Methods: Industrial production of bbATP triethylammonium salt is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: bbATP triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive benzoyl groups. It can also participate in photochemical reactions as it serves as a photo-affinity analog of adenosine triphosphate .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Photochemical Reactions: Require ultraviolet light to activate the benzoyl groups.

Major Products: The major products of these reactions depend on the specific nucleophile or photochemical conditions used. For example, substitution with hydroxide ions would yield hydroxylated derivatives of bbATP .

Biological Activity

BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate triethylammonium salt, is a potent agonist of the purinergic P2X7 receptor. This compound exhibits significant biological activity across various receptor types, primarily influencing cellular signaling pathways associated with pain, inflammation, and immune responses.

  • Chemical Formula : C₃₁H₄₈N₅O₁₅P₃
  • Molecular Weight : 1018.97 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in water up to 100 mM

Biological Activity Overview

BzATP is recognized for its high potency compared to ATP, showing EC50 values of approximately:

  • Rat P2X7 receptor : 3.6 μM
  • Human P2X7 receptor : 7 μM
  • Mouse P2X7 receptor : 285 μM

This compound exhibits approximately 5 to 10 times greater potency than ATP in activating the P2X7 receptor, making it a valuable tool in research related to purinergic signaling .

BzATP acts primarily as an agonist at the P2X7 receptor, which is involved in various physiological processes including:

  • Inflammation : Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines such as IL-1β.
  • Cellular Death : It plays a role in pyroptosis, a form of programmed cell death associated with inflammatory responses.
  • Neurotransmission : The compound also interacts with other P2X receptors (P2X1 and P2Y1), albeit with partial agonist activity .

1. Neutrophil Activation and Cytokine Release

A study by Karmakar et al. (2016) demonstrated that neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP. BzATP was used to potentiate this response, highlighting its role in inflammatory diseases .

2. Pain Models

In models of neuropathic pain, BzATP has been shown to enhance pain sensitivity by activating P2X7 receptors in sensory neurons. This suggests a potential therapeutic target for pain management strategies .

3. Cancer Research

BzATP's ability to induce apoptosis in cancer cells has been investigated. For instance, it has been used to study its effects on glioblastoma cells, where it was found to promote cell death through activation of purinergic signaling pathways .

Data Table: Biological Activity Summary

Receptor TypeEC50 (μM)Potency Compared to ATPBiological Role
Rat P2X73.65-10 timesInflammation and immune response
Human P2X775-10 timesCytokine release
Mouse P2X7285Less potentNeurotransmission
P2X1 (partial)--Modulation of pain signals
P2Y1 (partial)--Involved in various cellular processes

Properties

Molecular Formula

C30H39N6O15P3

Molecular Weight

816.6 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine

InChI

InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3

InChI Key

HVOVBTNCGADRTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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